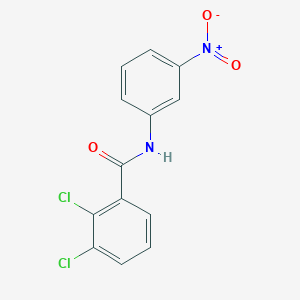
4-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole, commonly known as DCP, is a chemical compound that has been widely used in scientific research. It is a pyrazole derivative that has been synthesized using various methods. DCP has been found to have potential applications in the field of medicine, agriculture, and environmental science.
作用机制
The mechanism of action of DCP is not fully understood. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the inflammatory response. DCP has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
DCP has been found to have various biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are mediators of inflammation. DCP has also been found to reduce the levels of oxidative stress and increase the levels of antioxidants in the body. In addition, DCP has been found to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
DCP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. DCP is also stable and can be stored for an extended period without degradation. However, DCP has limitations in terms of its solubility, which can make it difficult to use in certain experiments. It is also important to note that DCP can be toxic in high doses, and precautions should be taken when handling it.
未来方向
There are several future directions for the study of DCP. In medicine, DCP could be studied further for its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. In agriculture, DCP could be studied further for its potential use as a pesticide and herbicide. In environmental science, DCP could be studied further for its potential use in the removal of heavy metals from contaminated water. In addition, the mechanism of action of DCP could be studied further to gain a better understanding of its effects on the body.
Conclusion:
In conclusion, DCP is a chemical compound that has been widely used in scientific research due to its potential applications in medicine, agriculture, and environmental science. DCP can be synthesized using various methods and has been found to have anti-inflammatory and analgesic effects, as well as potential use in the treatment of cancer and neurodegenerative diseases. DCP has several advantages for use in lab experiments, but also has limitations in terms of its solubility and toxicity. There are several future directions for the study of DCP, including its potential use in the removal of heavy metals from contaminated water and further study of its mechanism of action.
合成方法
DCP can be synthesized using various methods, including the reaction of 3,4-dichlorobenzaldehyde and 3,5-dimethylpyrazole in the presence of a base catalyst. Another method involves the reaction of 3,4-dichlorobenzaldehyde and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with a reducing agent. The purity of DCP can be improved by recrystallization and column chromatography.
科学研究应用
DCP has been widely used in scientific research due to its potential applications in various fields. In medicine, DCP has been found to have anti-inflammatory and analgesic effects. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, DCP has been used as a pesticide and herbicide due to its ability to inhibit the growth of weeds and pests. In environmental science, DCP has been studied for its potential use in the removal of heavy metals from contaminated water.
属性
IUPAC Name |
4-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2/c1-6-11(7(2)15-14-6)8-3-4-9(12)10(13)5-8/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQGQOGSZLHZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide](/img/structure/B5715749.png)

![1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5715761.png)


![2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5715771.png)




![3-[(2-methyl-1-naphthyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5715801.png)